molecular formula C7H7ClN2O2 B580491 Methyl 2-amino-5-chloroisonicotinate CAS No. 1227002-03-0

Methyl 2-amino-5-chloroisonicotinate

Cat. No.: B580491
CAS No.: 1227002-03-0
M. Wt: 186.595
InChI Key: NPTBHGUGAXCDOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-chloroisonicotinate typically involves the chlorination of isonicotinic acid followed by esterification and amination. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-chloroisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-5-chloroisonicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-chloroisonicotinate involves its interaction with specific molecular targets. The amino and chlorine groups on the pyridine ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-bromoisonicotinate
  • Methyl 2-amino-5-fluoroisonicotinate
  • Methyl 2-amino-5-iodoisonicotinate

Uniqueness

Methyl 2-amino-5-chloroisonicotinate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogens. The chlorine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

methyl 2-amino-5-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTBHGUGAXCDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737191
Record name Methyl 2-amino-5-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227002-03-0
Record name Methyl 2-amino-5-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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